6-Acetamido-3-chloropicolinic acid

Descripción general

Descripción

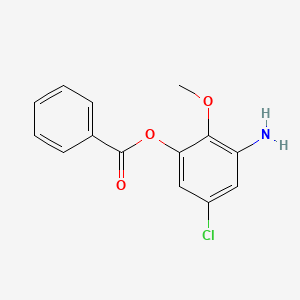

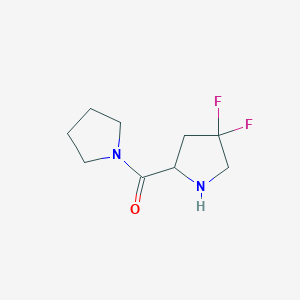

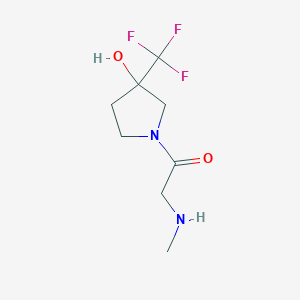

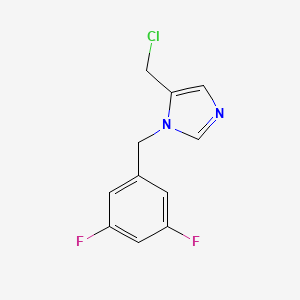

6-Acetamido-3-chloropicolinic acid is a chemical compound with the CAS Number: 1187386-38-4 . It has a molecular weight of 214.61 and its IUPAC name is 6-(acetylamino)-3-chloro-2-pyridinecarboxylic acid . The compound is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of 6-Acetamido-3-chloropicolinic acid is C8H7ClN2O3 . The InChI code for the compound is 1S/C8H7ClN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) .Aplicaciones Científicas De Investigación

Drug Development

6-Acetamido-3-chloropicolinic acid is utilized in the pharmaceutical industry for the synthesis of various drugs. Its chemical structure allows it to act as a building block for creating compounds with potential therapeutic effects. For instance, it can be used to develop novel anti-inflammatory agents or antibiotics due to its ability to interact with different biological targets .

Environmental Studies

In environmental science, this compound is explored for its degradation products and their environmental impact. Studies may involve examining the persistence of such compounds in soil and water, as well as their potential to bioaccumulate in wildlife .

Material Science

The compound’s role in material science includes the development of new materials with specific properties. Researchers may investigate the use of 6-Acetamido-3-chloropicolinic acid in creating polymers or coatings that can withstand extreme temperatures or corrosive environments .

Analytical Chemistry

In analytical chemistry, 6-Acetamido-3-chloropicolinic acid can serve as a standard or reagent in chromatography and spectrometry. It helps in the identification and quantification of complex mixtures and can be crucial in quality control processes .

Biochemistry

Biochemists may study the compound’s interaction with enzymes and proteins. Understanding these interactions can lead to insights into enzyme inhibition, which is valuable for designing drugs that target specific metabolic pathways .

Pharmacology

This compound is significant in pharmacological research, where it might be used to study its pharmacokinetics and pharmacodynamics. It can help in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Agriculture

6-Acetamido-3-chloropicolinic acid may be investigated for its use in agriculture, particularly in the development of herbicides or pesticides. Its efficacy and safety profile for use in crop protection are areas of active research .

Food Industry

Although not directly used in food, this compound could be studied for its potential indirect effects on food safety. For example, its presence in agricultural runoff could affect the quality of food crops, making its study relevant for ensuring food safety standards .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always call a doctor or Poison Control Center immediately in case of exposure .

Propiedades

IUPAC Name |

6-acetamido-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBJMIADAUOHHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675381 | |

| Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187386-38-4 | |

| Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)

![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)